An In-depth Technical Guide to [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET)
An In-depth Technical Guide to [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and applications of [2-(Trimethylammonium)ethyl] Methanethiosulfonate (MTSET), a pivotal tool in protein structure and function analysis.
Core Concepts: Chemical Structure and Properties
MTSET, with the chemical formula C₆H₁₆BrNO₂S₂, is a positively charged, thiol-reactive methanethiosulfonate (MTS) reagent.[1] Its structure consists of a reactive methanethiosulfonate group linked to a trimethylammonium ethyl group, which confers a permanent positive charge and renders the molecule membrane-impermeant.
Chemical Structure:
The primary utility of MTSET lies in its specific and rapid reaction with the sulfhydryl (thiol) group of cysteine residues in proteins. This reaction forms a disulfide bond, covalently attaching the positively charged trimethylammonium ethyl group to the protein. This targeted modification is instrumental in the Substituted Cysteine Accessibility Method (SCAM), a powerful technique for probing the structure and function of proteins, particularly ion channels.[1]
Data Presentation: Quantitative Properties of MTSET
For ease of reference and comparison, the key quantitative properties of MTSET are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Weight | 278.23 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in water and DMSO | [1] |
| Purity | > 95% | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Half-life in solution | ~10 minutes at pH 7.5 and ambient temperature; ~11.2 minutes at pH 7.0, 20°C; ~55 minutes at pH 6.0, 20°C | [1][2] |
| Reactivity with thiols | Intrinsic reactivity on the order of 10⁵ M⁻¹s⁻¹ | [2] |
Experimental Protocols: The Substituted Cysteine Accessibility Method (SCAM)
SCAM is a cornerstone technique that utilizes MTSET to map the accessibility of engineered cysteine residues within a protein. This method provides valuable insights into the protein's topology, the structure of channels and pores, and the conformational changes associated with protein function.
General Workflow for SCAM using MTSET
The following diagram outlines the typical workflow for a SCAM experiment.
Detailed Protocol: Probing the Pore of the Mechanosensitive Channel MscL with MTSET
This protocol is adapted from studies investigating the gating mechanism of the mechanosensitive channel of large conductance (MscL) from E. coli. Specifically, it focuses on the modification of an engineered cysteine at position 22 (G22C), located in the hydrophobic gate of the channel.
Materials:
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E. coli spheroplasts or reconstituted proteoliposomes containing the MscL G22C mutant.
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Patch-clamp electrophysiology setup.
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Pipette solution (in mM): 200 KCl, 50 MgCl₂, 5 CaCl₂, 10 HEPES, pH 7.2.
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Bath solution (in mM): 200 KCl, 50 MgCl₂, 5 CaCl₂, 10 HEPES, pH 7.2.
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Freshly prepared 100 mM stock solution of MTSET in water.
Procedure:
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Establish a Gigaseal: Form a high-resistance seal between the patch pipette and the membrane of an E. coli spheroplast or a proteoliposome containing the MscL G22C mutant.
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Record Baseline Activity: In the inside-out patch configuration, record single-channel currents in response to negative pressure applied to the pipette to establish the baseline gating characteristics of the MscL G22C channel.
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Prepare MTSET Working Solution: Immediately before use, dilute the 100 mM MTSET stock solution into the bath solution to a final concentration of 1 mM.
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Apply MTSET: Perfuse the inside-out patch with the 1 mM MTSET solution for 1-2 minutes.
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Wash: Thoroughly wash the patch with the standard bath solution to remove unreacted MTSET.
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Record Post-Modification Activity: After washing, record single-channel currents again. In the case of the G22C mutant, covalent modification by MTSET is expected to cause spontaneous channel opening even in the absence of applied pressure.[3][4]
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Data Analysis: Compare the channel activity before and after MTSET application. The appearance of spontaneous gating or a significant change in the pressure sensitivity of the channel indicates that the engineered cysteine at position 22 is accessible to MTSET and that the introduction of a positive charge in this region alters the channel's gating properties.
Signaling Pathway and Logical Relationships
MTSET is a powerful tool for dissecting the molecular mechanisms of protein function. A prime example is its use in elucidating the gating mechanism of the MscL channel.
Activation of the MscL Channel by MTSET
The mechanosensitive channel MscL is gated by tension in the cell membrane. Its pore is lined by hydrophobic amino acids that form a "hydrophobic gate," preventing ion flow in the closed state. By mutating a residue in this gate to cysteine (e.g., G22C) and applying MTSET, the role of this hydrophobic gate can be directly tested.
The following diagram illustrates the logical relationship of MscL activation by MTSET.
This experimental approach demonstrates that altering the chemical nature of the pore lining, in this case by introducing a positive charge with MTSET, is sufficient to overcome the energy barrier for channel opening, providing strong evidence for the role of the hydrophobic gate in MscL function.[3][4]
Conclusion
MTSET is an invaluable reagent for researchers in molecular biology, neuroscience, and drug development. Its ability to specifically and covalently modify cysteine residues with a positive charge allows for detailed structural and functional studies of proteins that are not amenable to high-resolution structural techniques. The Substituted Cysteine Accessibility Method, powered by reagents like MTSET, continues to provide critical insights into the molecular machinery of life.
